molecular formula C20H16FN3OS B11443065 3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11443065
M. Wt: 365.4 g/mol
InChI Key: HINVCAPQBPPNDC-UHFFFAOYSA-N
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Description

3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a heterocyclic compound that belongs to the class of thiadiazines.

Preparation Methods

The synthesis of 3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step synthetic routes. One common method includes the reaction of 4-fluoroaniline with carbon disulfide and hydrazine hydrate to form 4-fluorophenylthiosemicarbazide. This intermediate is then cyclized with α,β-unsaturated carbonyl compounds to yield the desired thiadiazine derivative . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and environmental impact .

Chemical Reactions Analysis

3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit enzymes such as carbonic anhydrase, cholinesterase, and aromatase, leading to the disruption of key biological processes. Additionally, it can interact with receptors involved in inflammation and cancer, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

3-(4-fluorophenyl)-6-oxo-8-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its specific structural features and pharmacological activities. Similar compounds include:

The uniqueness of this compound lies in its specific combination of functional groups and its ability to interact with a wide range of biological targets .

Properties

Molecular Formula

C20H16FN3OS

Molecular Weight

365.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-6-oxo-8-phenyl-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C20H16FN3OS/c21-15-6-8-16(9-7-15)23-12-24-19(25)10-17(14-4-2-1-3-5-14)18(11-22)20(24)26-13-23/h1-9,17H,10,12-13H2

InChI Key

HINVCAPQBPPNDC-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=C2N(C1=O)CN(CS2)C3=CC=C(C=C3)F)C#N)C4=CC=CC=C4

Origin of Product

United States

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